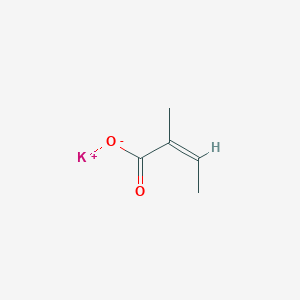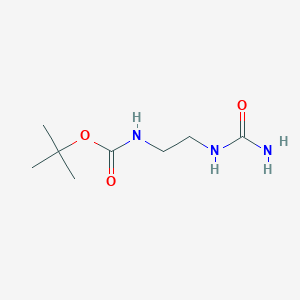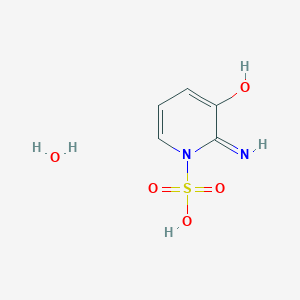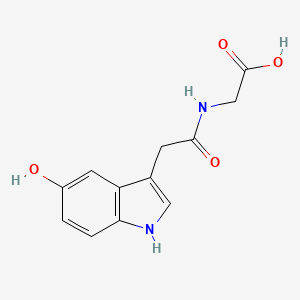![molecular formula C₂₂H₂₅NO₇ B1145525 Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate CAS No. 60076-41-7](/img/structure/B1145525.png)
Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be related to various research areas, including organic synthesis, pharmacology, and materials science. Its structural complexity suggests potential for unique interactions and functionalities.
Synthesis Analysis
The practical synthesis methods for complex organic compounds often involve multi-step reactions, such as esterification, intramolecular Claisen type reactions, and the Suzuki–Miyaura reaction, which are common in developing pharmacologically active molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
Crystal structure determination by X-ray diffraction methods is crucial for understanding the spatial arrangement of atoms within a molecule. It helps in elucidating the molecular conformation, bonding, and interactions (Chantrapromma et al., 1989).
Chemical Reactions and Properties
Studies on chemical reactions often focus on the synthesis of new compounds with potential biological activities, exploring different reaction conditions, and identifying the functional groups affecting the compound's reactivity and stability (Mandala et al., 2013).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for the compound's application in different fields, such as pharmaceuticals and materials science (Jasinski et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the possibility of undergoing specific chemical transformations, are fundamental for designing synthesis pathways and for the compound's application in targeted industries (Shestopalov et al., 2003).
Aplicaciones Científicas De Investigación
Antimitotic Agents and Biological Activity
Research on chiral isomers of similar compounds has shown significant biological activity. For instance, studies on ethyl carbamate derivatives with hydroxylated metabolites have found that S-isomers exhibit higher potency in biological systems compared to R-isomers, indicating the importance of stereochemistry in the biological activity of these compounds (Temple & Rener, 1992).
Synthesis of Orally Active Antagonists
Another study demonstrates the practical synthesis of orally active CCR5 antagonists, highlighting the relevance of similar compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).
Novel Compounds and Biological Applications
Novel binary and fused compounds based on lawsone, synthesized using halo-reagents, have shown potential antioxidant and antitumor activities. This illustrates the application of such compounds in developing therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).
Phytochemical Studies
Phytochemical investigations on Sorbus lanata have isolated new phenolic compounds with significant antioxidant activities, demonstrating the potential of such compounds in natural product research and their health benefits (Uddin et al., 2013).
Propiedades
IUPAC Name |
benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRLHQYZSHYIIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)

